N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide
Overview
Description
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a methoxyphenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and phenoxyacetamide groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. This interaction can trigger a cascade of biochemical events, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)acetamide include other oxadiazole derivatives and phenoxyacetamide compounds. These compounds share structural similarities and may exhibit comparable chemical reactivity and biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxy-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15(2)24(20(25)14-27-18-7-5-4-6-8-18)13-19-22-21(23-28-19)16-9-11-17(26-3)12-10-16/h4-12,15H,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZNTJSEPGGBKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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